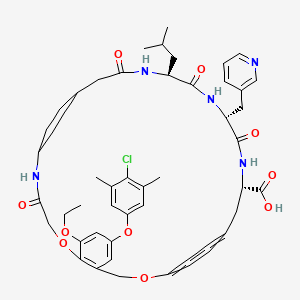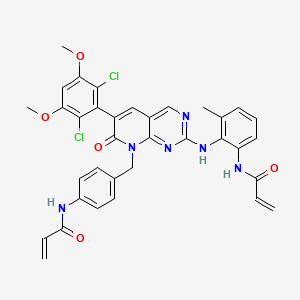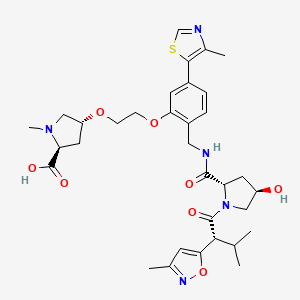
Csf1R-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csf1R-IN-19 is a compound that targets the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor involved in the regulation of the development, survival, proliferation, and differentiation of various myeloid cells such as monocytes, macrophages, dendritic cells, and osteoclasts . This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
The synthesis of Csf1R-IN-19 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
Csf1R-IN-19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Csf1R-IN-19 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CSF1R in various cellular processes. In biology, it is used to investigate the function of myeloid cells and their involvement in immune responses. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders . In industry, it may be used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Csf1R-IN-19 exerts its effects by binding to the CSF1R receptor and inhibiting its activation. This prevents the receptor from triggering downstream signaling pathways, such as the PI3K/AKT and JAK/STAT pathways, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, this compound can reduce the proliferation and survival of myeloid cells, thereby modulating immune responses and potentially providing therapeutic benefits in various diseases .
Comparison with Similar Compounds
Csf1R-IN-19 is one of several compounds that target the CSF1R receptor. Other similar compounds include pexidartinib, vimseltinib, and emactuzumab . These compounds also inhibit CSF1R activation and have shown promise in the treatment of various diseases. this compound may have unique properties, such as higher selectivity or potency, which could make it a more effective therapeutic agent in certain contexts .
Properties
Molecular Formula |
C20H27N7O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[4-[(6-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino]pyrazol-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H27N7O/c28-17-8-6-16(7-9-17)26-11-15(10-22-26)24-19-20-21-13-23-27(20)12-18(25-19)14-4-2-1-3-5-14/h10-14,16-17,28H,1-9H2,(H,24,25) |
InChI Key |
SGBVBNUOCJZZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN3C(=NC=N3)C(=N2)NC4=CN(N=C4)C5CCC(CC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
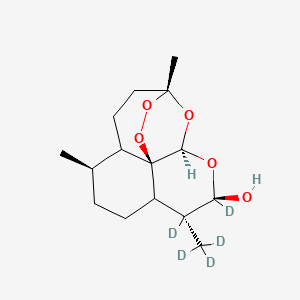
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
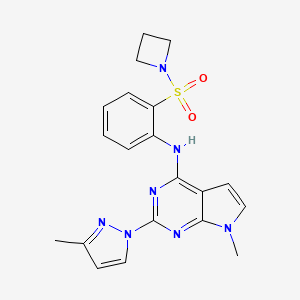
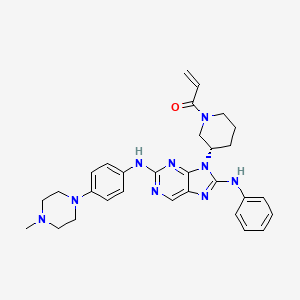
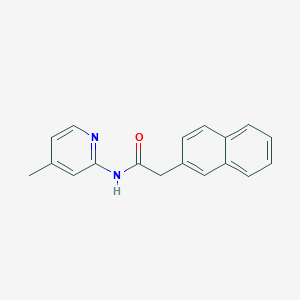
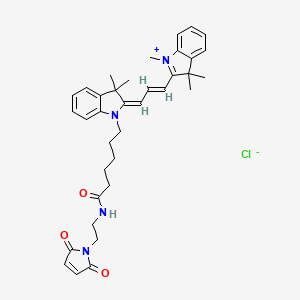
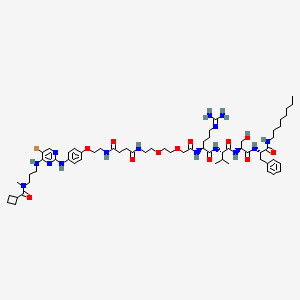
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
